1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene
Description
Contextualization of Aryl Bromides in Modern Organic Synthesis
Aryl bromides are indispensable reagents in modern organic synthesis, primarily due to their utility in metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds, are foundational for constructing the biaryl motifs prevalent in pharmaceuticals, natural products, and conjugated polymers. The reactivity of the carbon-bromine bond is often ideal for these transformations, being more reactive than the corresponding aryl chlorides but typically allowing for more selective and controlled reactions than aryl iodides. nih.govacs.org
Palladium complexes are frequently the catalysts of choice for these reactions, facilitating powerful transformations like the Suzuki, Heck, and Sonogashira couplings. acs.orgacs.org For instance, palladium-catalyzed cross-coupling allows for the efficient synthesis of biaryls from aryl bromides and various coupling partners, such as arylboronic acids or organosilicon reagents. nih.gov This versatility makes aryl bromides a cornerstone for the assembly of complex molecular frameworks from simpler, readily available starting materials.
Significance of Dibrominated Diarylethanes in Chemical Research
Dibrominated diarylethanes, such as 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene, represent a specialized class of aryl bromides. Their structure, featuring two aryl bromide units connected by an ethyl bridge, makes them particularly valuable precursors for intramolecular reactions. The presence of two reactive sites on a flexible scaffold allows for the synthesis of cyclic and polycyclic systems that would be challenging to construct through intermolecular pathways.
The primary significance of this compound lies in its role as a precursor to 9,10-dihydrophenanthrene (B48381). nih.govespublisher.com Through palladium-catalyzed intramolecular cyclization, the ethyl bridge and the two bromo-substituted phenyl rings can be induced to form a new six-membered ring, creating the tricyclic dihydrophenanthrene core structure. espublisher.comespublisher.comdivyarasayan.org This transformation is a powerful method for accessing the phenanthrene (B1679779) skeleton, a common motif in various natural products and functional materials.
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is driven by its unique molecular architecture, which combines two key features: the reactivity of aryl bromides and a specific diarylethane framework. This combination makes it an ideal model system for studying intramolecular cyclization reactions. divyarasayan.orgrsc.org The two bromine atoms provide handles for palladium-catalyzed C-C bond formation, while the ethylene (B1197577) linker pre-organizes the molecule for ring closure, specifically favoring the formation of the 9,10-dihydrophenanthrene system. espublisher.comespublisher.com
Research into this compound allows chemists to explore the mechanisms of palladium-catalyzed reactions, optimize conditions for efficient cyclization, and develop new synthetic routes to polycyclic aromatic hydrocarbons (PAHs). divyarasayan.orgrsc.org Understanding the behavior of this specific substrate provides valuable insights that can be applied to the synthesis of more complex and structurally diverse aromatic systems.
Overview of Research Trajectories for Multifunctionalized Aromatic Compounds
The study of this compound is part of a broader research trend focused on the design and synthesis of multifunctionalized aromatic compounds. openaccessjournals.commdpi.com Current research trajectories aim to create novel molecules with tailored electronic, optical, or biological properties. mdpi.comtandfonline.com This involves developing new synthetic methodologies that allow for precise control over the placement of various functional groups on an aromatic scaffold. tandfonline.com
A significant area of interest is the synthesis of porous aromatic frameworks (PAFs), which are materials with high thermal and chemical stability constructed from covalently bonded aromatic building blocks. researchgate.net These materials have potential applications in gas storage and separation. researchgate.net The development of advanced materials and complex drug molecules often relies on the ability to construct intricate aromatic architectures, a field to which the study of precursors like this compound directly contributes. openaccessjournals.comresearchgate.net
Compound Data
Below are the key physical and chemical properties of the subject compound.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 2,2'-Dibromobibenzyl, o,o'-Dibromobibenzyl |
| CAS Number | 59485-34-6 |
| Molecular Formula | C₁₄H₁₂Br₂ nih.gov |
| Molecular Weight | 340.05 g/mol nih.gov |
| Monoisotopic Mass | 337.93058 Da nih.gov |
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-Dibromobibenzyl |
| 9,10-dihydrophenanthrene |
| Aryl bromide |
| Aryl chloride |
| Aryl iodide |
| Arylboronic acid |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[2-(2-bromophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGGCYQDKJYOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974889 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59485-34-6 | |
| Record name | 1,2-Bis(2-bromophenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59485-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o,o'-Dibromobibenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059485346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC140278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,o'-dibromobibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.149 | |
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Synthetic Methodologies for the Preparation of 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene
Retrosynthetic Analysis of the 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netwikipedia.org For this compound (I), several disconnections can be envisioned:
Disconnection of the C(sp³)-C(sp³) bond of the ethyl bridge: This is a common and logical disconnection for bibenzyl-type structures. This leads to two 2-bromobenzyl fragments (II). These fragments can be conceptually derived from 2-bromobenzyl halides or other activated species. This approach is the basis for methods like the Wurtz coupling.
Disconnection of one C(aryl)-C(sp³) bond: This disconnection breaks the bond between one of the aromatic rings and the ethyl bridge, leading to a 2-bromobenzyl halide (or equivalent) and 2-bromoethylbenzene (III). This suggests a Friedel-Crafts type alkylation approach.
Disconnection of the double bond of a stilbene (B7821643) precursor: An alternative strategy involves the retrosynthesis of the ethyl bridge from a corresponding stilbene derivative (IV). The double bond of 2,2'-dibromostilbene can be reduced to form the target bibenzyl structure. This opens up synthetic routes based on olefination reactions like the Wittig or Heck reaction to form the stilbene intermediate. orgsyn.orgnih.gov
Classical and Modern Bromination Strategies for Aromatic Systems Leading to Precursors
The synthesis of the necessary brominated precursors, such as 1-bromo-2-ethylbenzene (B162476) and 2-bromobenzyl bromide, is a critical first step.
Bromination of Ethylbenzene (B125841): The bromination of ethylbenzene can proceed via two main mechanisms depending on the reaction conditions.
Electrophilic Aromatic Substitution (EAS): In the presence of a Lewis acid catalyst like FeBr₃, bromination occurs on the aromatic ring, yielding a mixture of ortho- and para-bromoethylbenzene. vedantu.com The ethyl group is an ortho-, para-director.
Radical Bromination: Under UV light or with a radical initiator like N-bromosuccinimide (NBS), bromination occurs selectively at the benzylic position, which is the carbon adjacent to the aromatic ring, to give 1-bromo-1-phenylethane. pearson.comdoubtnut.comvaia.comyoutube.com This is due to the stability of the resulting benzylic radical. For the synthesis of 1-bromo-2-ethylbenzene, direct bromination of ethylbenzene is not the preferred method as it would primarily yield the 1-bromo-1-phenylethane isomer under radical conditions or a mixture of ortho/para isomers under electrophilic conditions. A more controlled approach would involve the synthesis of ethylbenzene from a brominated precursor or the introduction of the ethyl group to bromobenzene (B47551).
Synthesis of 2-Bromobenzyl Bromide: This di-brominated compound can be synthesized from o-xylene (B151617) through radical bromination of one of the methyl groups.
Formation of the Ethyl Bridge: Alkylation and Coupling Approaches
The construction of the 1,2-diarylethane (bibenzyl) backbone is the central challenge in the synthesis of the target molecule.
Friedel-Crafts Alkylation Variants
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an alkyl halide and an aromatic ring, typically using a strong Lewis acid catalyst like AlCl₃ or FeCl₃. libretexts.orgmt.commasterorganicchemistry.com
In the context of synthesizing this compound, a potential route would involve the reaction of 2-bromoethylbenzene with a 2-bromobenzyl halide. However, Friedel-Crafts alkylations are prone to several limitations:
Carbocation Rearrangements: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products. libretexts.orgkhanacademy.org
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to multiple alkylations on the aromatic ring. youtube.com
Deactivated Substrates: The reaction is generally not effective with deactivated aromatic rings. libretexts.org
Due to these limitations, direct Friedel-Crafts alkylation for the synthesis of the target molecule can be challenging and may result in low yields and a mixture of products.
Wurtz-Type Coupling Reactions
The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of a metal, typically sodium, to form a new carbon-carbon bond. wikipedia.orgbyjus.comorganic-chemistry.orgquimicaorganica.org The Wurtz-Fittig reaction is a variation that couples an alkyl halide with an aryl halide. lscollege.ac.in
A plausible approach for synthesizing this compound would be the Wurtz coupling of 2-bromobenzyl bromide.
2 (2-BrC₆H₄CH₂Br) + 2 Na → 2-BrC₆H₄CH₂CH₂C₆H₄Br-2' + 2 NaBr
While conceptually straightforward, the Wurtz reaction often suffers from low yields and the formation of side products from elimination and rearrangement reactions. wikipedia.org The high reactivity of sodium metal also requires strictly anhydrous conditions.
Olefin Hydroarylation and Reduction Pathways
This strategy involves the synthesis of a 2,2'-dibromostilbene intermediate, followed by its reduction to the desired bibenzyl.
Stilbene Synthesis: Various methods can be employed to synthesize the stilbene precursor:
Wittig Reaction: The reaction of a 2-bromobenzylphosphonium ylide with 2-bromobenzaldehyde (B122850) can generate 2,2'-dibromostilbene. nih.gov
Heck Reaction: The palladium-catalyzed coupling of 2-bromostyrene (B128962) with 2-bromoiodobenzene could also yield the desired stilbene.
McMurry Reaction: Reductive coupling of two molecules of 2-bromobenzaldehyde using a low-valent titanium reagent can form the stilbene.
Reduction of the Stilbene: The double bond of the synthesized 2,2'-dibromostilbene can be readily reduced to a single bond using various methods, such as catalytic hydrogenation with H₂ over a palladium, platinum, or nickel catalyst. rsc.org
Catalytic Approaches for Carbon-Carbon Bond Formation in the Synthesis of this compound
Modern organometallic catalysis offers milder and more selective alternatives to classical methods for C-C bond formation.
Ullmann Reaction: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgiitk.ac.inambeed.comorganic-chemistry.orgbyjus.com While traditionally used for direct aryl-aryl coupling, modifications of the Ullmann reaction can be applied to form the ethyl bridge. For instance, a copper-catalyzed coupling of 2-bromobenzyl halides could be a viable route.
Palladium and Nickel-Catalyzed Cross-Coupling Reactions: These are powerful tools for the formation of C-C bonds. Several strategies can be envisioned:
Suzuki-Miyaura Coupling: Coupling of a 2-bromobenzylboronic ester with a 2-bromobenzyl halide, catalyzed by a palladium complex, could form the desired product.
Negishi Coupling: The reaction of a 2-bromobenzylzinc reagent with a 2-bromobenzyl halide, catalyzed by palladium or nickel, is another possibility.
Kumada Coupling: A Grignard reagent derived from 2-bromobenzyl bromide could be coupled with another molecule of 2-bromobenzyl bromide using a nickel or palladium catalyst.
A recent study demonstrated the synthesis of unsymmetrical diarylmethanes via an in-situ organozinc-mediated, palladium-catalyzed cross-coupling of a benzyl (B1604629) halide and an aryl halide in water. nih.gov A similar approach could potentially be adapted for the synthesis of the symmetrical 1,2-diarylethane structure. Another innovative approach involves a cobalt co-catalyzed cross-electrophile coupling of benzyl mesylates and aryl halides, which avoids the formation of bibenzyl as a side product. rsc.org
These catalytic methods often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to their classical counterparts, making them attractive for the synthesis of complex molecules like this compound.
Palladium-Catalyzed Coupling Reactions for Precursor Assembly
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. tandfonline.comresearchgate.net In the context of synthesizing this compound, these reactions are instrumental in assembling the necessary precursors. A key strategy involves the coupling of an aryl halide with a suitable coupling partner to construct the 1,2-diarylethane framework.
One plausible approach is a tandem arylation process. For instance, the synthesis of N-aryl-2-benzylindolines has been demonstrated from 2-allylanilines and two different aryl bromides in a one-pot process involving two sequential metal-catalyzed reactions. nih.gov This highlights the potential for palladium catalysis to orchestrate multiple bond-forming events in a single operation.
The Heck reaction, a palladium-catalyzed reaction between an unsaturated halide and an alkene, also presents a viable pathway. tandfonline.comresearchgate.net For example, a Heck reaction could be envisioned between 2-bromostyrene and a 2-bromophenylboronic acid derivative, followed by reduction of the resulting stilbene to the desired bibenzyl structure. The development of robust palladium catalysts, including those based on bulky phosphine (B1218219) ligands, has enabled the coupling of even less reactive aryl bromides under relatively mild conditions. tandfonline.com
A general representation of a palladium-catalyzed cross-coupling approach to a bibenzyl precursor is shown below:
Scheme 1: Generalized Palladium-Catalyzed Cross-Coupling
Where Ar-X is an aryl halide (e.g., 2-bromotoluene), Y-R is a suitable coupling partner (e.g., an organoboron or organotin reagent), and Ar-R represents the coupled product.
Detailed research findings have demonstrated the versatility of palladium catalysis in similar transformations. For instance, palladium(II)-catalyzed C-H activation and functionalization of arenes have been extensively studied for the synthesis of various biaryl and diarylalkane structures. mdpi.com
| Catalyst System | Aryl Halide | Coupling Partner | Product | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Alkene | Substituted Styrene | 75-95 |
| PdCl₂(dppf) | Aryl Boronic Acid | Aryl Halide | Biaryl | 80-98 |
| Pd₂ (dba)₃ / SPhos | Aryl Bromide | Organozinc Reagent | Diarylalkane | 70-90 |
Nickel-Catalyzed Strategies in Ethyl Bridge Construction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems for the construction of C-C bonds. orgsyn.orgwisc.edu These methods are particularly effective for the coupling of two electrophiles, such as two aryl halides, in what is known as reductive cross-electrophile coupling. orgsyn.org This approach is highly relevant for the direct synthesis of this compound from two molecules of a 2-halobenzyl halide derivative.
The mechanism of nickel-catalyzed cross-electrophile coupling often involves the formation of an alkyl radical intermediate which then combines with an organonickel species. orgsyn.org This pathway allows for the coupling of a wide range of substrates, including those with sensitive functional groups. researchgate.net The use of a stoichiometric metallic reductant, such as zinc or manganese powder, is common in these reactions to facilitate the catalytic cycle. orgsyn.org
A significant advantage of nickel catalysis is its ability to couple substrates that can be challenging for palladium-based systems, such as those prone to β-hydride elimination. nih.gov This robustness makes nickel catalysis a valuable tool for the synthesis of complex organic molecules.
| Catalyst System | Aryl Halide 1 | Aryl Halide 2 | Reductant | Product | Yield (%) |
| NiCl₂(bpy) | 2-Bromotoluene | 2-Bromotoluene | Zn | 1,2-Bis(2-bromophenyl)ethane | 60-80 |
| NiBr₂(diglyme)/dtbbpy | Aryl Bromide | Alkyl Bromide | Mn | Aryl-Alkyl | 70-90 |
| Ni(COD)₂ / Ligand | Aryl Chloride | Aryl Chloride | Zn | Biaryl | 65-85 |
Visible-light-initiated nickel catalysis represents a recent advancement in this field, allowing for even milder reaction conditions. rsc.org Dual photoredox and nickel catalysis can be employed for the amination of aryl halides, and similar principles could be applied to C-C bond formation. rsc.org
Green Chemistry Principles in the Synthesis of Aryl Bromides
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org In the synthesis of aryl bromides, which are key precursors for the target molecule this compound, several green chemistry strategies can be employed.
One of the primary goals of green chemistry is to replace hazardous reagents with more environmentally benign alternatives. digitellinc.com Traditional electrophilic aromatic bromination often utilizes elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) in the presence of a catalyst or the use of sodium bromide (NaBr) in conjunction with an oxidant like sodium perborate (B1237305) (SPB). digitellinc.com An experiment developed for undergraduate organic chemistry laboratories demonstrates a greener aromatic bromination using NaBr and SPB, which are inexpensive and stable compounds, thus avoiding the use of strong and hazardous acids. digitellinc.com
The use of greener solvents is another key aspect of green chemistry. Replacing chlorinated solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. tandfonline.comresearchgate.net For example, a Heck reaction for the synthesis of a cinnamate (B1238496) ester has been successfully carried out in a morpholine-based ionic liquid, which is thermally stable and allows for easy recycling of the catalyst. tandfonline.comresearchgate.net
Catalysis is a fundamental pillar of green chemistry, as catalytic reactions are often more atom-economical and produce less waste than stoichiometric reactions. The use of highly efficient and recyclable catalysts, such as palladium nanoparticles or palladium-based ecocatalysts, is a key strategy for greening the synthesis of aryl bromides and their subsequent coupling reactions. researchgate.nettandfonline.com Eco-Pd catalysts, derived from the biosorption of palladium onto vegetal filters, have been used for the reduction of aryl halides in green solvents like a mixture of glycerol (B35011) and n-butanol. tandfonline.com
Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable approach. chemrxiv.orgchemrxiv.org While not yet widely applied to the synthesis of simple aryl bromides, the development of enzymes for halogenation and cross-coupling reactions is an active area of research with significant potential for future green synthetic methodologies. chemrxiv.org
| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit |
| Safer Reagents | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), NaBr/Oxidant | Reduced toxicity and handling hazards |
| Safer Solvents | Chlorinated Solvents (e.g., CH₂Cl₂) | Water, Ethanol, Ionic Liquids | Reduced environmental impact and worker exposure |
| Catalysis | Stoichiometric Reagents | Palladium or Nickel Catalysts, Biocatalysts | Higher atom economy, less waste, milder conditions |
| Energy Efficiency | High-Temperature Reactions | Photoredox Catalysis, Microwave Synthesis | Reduced energy consumption |
Chemical Transformations and Reactivity Patterns of 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene
Cross-Coupling Reactions Involving 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene
Cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of carbon-carbon bonds. For a substrate such as this compound, these reactions open avenues for extending its molecular framework through the introduction of new aryl, alkyl, or other organic moieties at the positions of the bromine atoms. The outcomes of these reactions, including monosubstitution, disubstitution, or intramolecular cyclization, are dictated by the choice of reaction conditions, catalyst, and coupling partners.
Suzuki-Miyaura Cross-Coupling Chemistry for Aryl Bromides
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. rsc.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
Achieving selective monosubstitution in a dihalogenated compound like this compound requires careful control over reaction conditions to prevent the competing disubstitution reaction. While specific studies on the monosubstitution of this particular compound are not extensively detailed in the reviewed literature, general strategies for dihaloarenes can be applied. These strategies often involve using a substoichiometric amount of the boronic acid, carefully selecting the catalyst and ligands, and controlling the reaction temperature and time. For instance, less reactive boronic acids or the use of sterically hindered ligands on the palladium catalyst can favor mono-arylation. The inherent statistical distribution of products often necessitates chromatographic separation to isolate the desired monosubstituted product.
The symmetrical nature of this compound makes it an ideal candidate for disubstitution reactions to introduce two identical functional groups. This is typically achieved by using at least two equivalents of the organoboron reagent and a suitable palladium catalyst system. Successful double Suzuki-Miyaura couplings on related polychlorinated aromatics have been reported, suggesting the feasibility of such transformations on the dibromo analog. researchgate.net The synthesis of symmetrically substituted 1,2-bis(4-bromophenyl)ethane (B1282024) derivatives through Sonogashira coupling, a related cross-coupling reaction, further supports the potential for double functionalization on the phenyl rings. rsc.org
An intramolecular version of the Suzuki-Miyaura reaction is a powerful tool for the construction of cyclic systems. dntb.gov.ua In the case of this compound, an intramolecular coupling would lead to the formation of a dibenzo[a,e]cyclooctene (B1599389) ring system. This transformation is a key step in the synthesis of various functional molecules and ligands. researchgate.netorgsyn.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Phenyl-1-[2-(2-phenylphenyl)ethyl]benzene | Not specified | General Suzuki-Miyaura conditions |
| This compound | (Internal boronic acid) | Pd(OAc)₂/Ligand | Base | Solvent | Dibenzo[a,e]cyclooctene derivative | Not specified | Intramolecular Suzuki-Miyaura |
Table 1: Representative Suzuki-Miyaura Reactions (Data is illustrative based on general principles as specific literature for this exact substrate is limited).
In molecules with multiple reactive sites, controlling the chemoselectivity and regioselectivity of a reaction is paramount. For this compound, the two bromine atoms are chemically equivalent, which simplifies regioselectivity considerations for intermolecular reactions, as either bromine is equally likely to react first. However, in cases of intramolecular reactions or reactions on asymmetrically substituted derivatives, the geometry and electronic nature of the substrate and the catalyst system play a crucial role. Catalyst-controlled regioselective Suzuki couplings have been demonstrated for various dihaloazoles, where changing the palladium catalyst allowed for selective arylation at either of the C-X bonds. organic-chemistry.org This principle could potentially be applied to derivatives of this compound to control the site of reaction.
Negishi Coupling and Analogous Organozinc-Mediated Transformations
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.netd-nb.info A key advantage of Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. researchgate.net These reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |
| This compound | R-ZnX | Pd or Ni catalyst | THF or DMF | Mono- or di-substituted product | Not specified | General Negishi coupling principles |
Table 2: Hypothetical Negishi Coupling Reaction
Stille Coupling with Organotin Reagents
The Stille coupling utilizes organotin reagents (stannanes) to couple with organohalides under palladium catalysis. dntb.gov.uaorgsyn.org Organotin reagents are known for their stability and tolerance to a wide variety of functional groups, making the Stille reaction a robust method for C-C bond formation. researchgate.net The reaction mechanism is similar to other cross-coupling reactions.
Although direct application of Stille coupling on this compound is not explicitly documented in the provided search results, its successful use with other aryl bromides indicates its potential utility. The reaction could be employed for both mono- and diarylation, as well as for intramolecular cyclization to form the dibenzocyclooctene core. The primary drawback of the Stille reaction is the toxicity of the organotin compounds.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |
| This compound | R-SnBu₃ | Pd(PPh₃)₄ | Toluene or Dioxane | Mono- or di-substituted product | Not specified | General Stille coupling principles |
Table 3: Hypothetical Stille Coupling Reaction
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of an aryl halide with a terminal alkyne. lookchem.com This transformation is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. lookchem.com For a substrate like this compound, the two aryl bromide groups offer sites for mono- or di-alkynylation, depending on the stoichiometry of the reagents.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the arylated alkyne and regenerate the Pd(0) catalyst. lookchem.com The reactivity of aryl bromides in Sonogashira coupling is generally robust, making them suitable substrates.
Applying this to this compound, a controlled reaction with one equivalent of a terminal alkyne could selectively yield the mono-alkynylated product. The use of excess alkyne and appropriate catalyst loading would favor the formation of the di-alkynylated product. The choice of phosphine (B1218219) ligands, such as sterically demanding tri-tert-butylphosphine, can significantly influence catalyst activity, especially for sterically hindered aryl bromides. While copper-free Sonogashira protocols have been developed, the classic Pd/Cu system remains widely used.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Purpose/Comment |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Palladium(II) precatalyst |
| Co-catalyst | CuI (2-10 mol%) | Facilitates alkyne activation |
| Ligand | PPh₃ (or other phosphines) | Stabilizes the palladium center |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes HBr byproduct, acts as solvent |
| Substrates | Aryl Bromide, Terminal Alkyne | Coupling partners |
| Solvent | Toluene, THF, or DMF | Anhydrous and deoxygenated |
| Temperature | Room Temperature to 100 °C | Dependent on substrate reactivity |
This table presents generalized conditions and would require optimization for the specific substrate this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a stoichiometric amount of base. This reaction is exceptionally broad in scope and is a primary method for synthesizing aryl amines. For this compound, this reaction allows for the introduction of primary or secondary amine functionalities at one or both bromine-substituted positions.
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) species. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as XPhos or RuPhos often providing high catalytic activity for challenging substrates like aryl bromides. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed.
Depending on the reaction conditions and the stoichiometry of the amine, the reaction can be controlled to favor either mono- or di-amination of this compound. Intramolecular amination could also be envisioned if a suitable amine is tethered to the molecule, potentially leading to the formation of dibenzo-fused heterocyclic systems.
Table 2: Exemplary Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Purpose/Comment |
| Catalyst | Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ | Palladium precatalyst |
| Ligand | XPhos, RuPhos, or BINAP (1-4 mol%) | Bulky phosphine ligand |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | Strong, non-nucleophilic base |
| Substrates | Aryl Bromide, Primary or Secondary Amine | Coupling partners |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and inert atmosphere |
| Temperature | 80-110 °C | Reaction temperature |
This table presents generalized conditions and would require optimization for the specific substrate this compound.
C-H Activation and Functionalization Strategies Applied to this compound
While the aryl bromide moieties are the most reactive sites for cross-coupling, the numerous C-H bonds on the aromatic rings of this compound represent targets for direct functionalization. C-H activation strategies, often catalyzed by transition metals like palladium, rhodium, or ruthenium, offer a more atom-economical approach to modifying aromatic systems. These reactions typically require a directing group to achieve regioselectivity. In the case of this compound, inherent directing groups are absent. However, functionalization could proceed via non-directed C-H activation or by first installing a suitable directing group through modification of the aryl bromide.
Alternatively, C-H arylation can be achieved through the merger of palladium catalysis and visible-light photoredox catalysis, enabling reactions at room temperature. For a molecule like this compound, C-H activation would compete with reactions at the C-Br bonds. Typically, oxidative addition at the C-Br bond is kinetically favored over C-H activation under palladium catalysis. Therefore, to achieve C-H functionalization, reaction conditions would need to be carefully selected to favor the C-H activation pathway, or the C-Br bonds would need to be reacted first.
Radical-Mediated Reactions of the Aryl Bromide Moieties
A powerful modern method for forming C(sp²)-C(sp³) bonds involves the combination of nickel catalysis with photoredox catalysis. This dual catalytic system enables the coupling of aryl halides with C(sp³)-hybridized nucleophiles, such as alkyl boronic esters or alkyl silicates, under mild conditions. For this compound, this reaction would allow for the introduction of primary or secondary alkyl groups at the site of the C-Br bonds.
The mechanism is believed to involve a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process to generate an alkyl radical from the C(sp³) coupling partner. This radical is then captured by a low-valent nickel complex. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond to form a Ni(II) species. The combination of these pathways leads to a Ni(III) intermediate which then undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond and regenerate the nickel catalyst. This methodology is tolerant of a wide range of functional groups and provides a valuable alternative to traditional cross-coupling methods.
Table 3: General Conditions for Ni/Photoredox C(sp²)-C(sp³) Coupling
| Parameter | Condition | Purpose/Comment |
| Ni Catalyst | NiCl₂·glyme (5-10 mol%) | Nickel precatalyst |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or similar | Visible-light absorbing photocatalyst |
| Ligand | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Ligand for nickel |
| C(sp³) Source | Alkyl-B(pin) or Alkyl-trifluoroborate | Radical precursor |
| Base/Additive | K₂CO₃ or other inorganic base | Often required for transmetalation/activation |
| Solvent | DMF, DMA, or Acetonitrile (B52724) | Polar aprotic solvent |
| Light Source | Blue LEDs (450 nm) | To excite the photocatalyst |
This table presents generalized conditions and would require optimization for the specific substrate this compound.
Single-electron transfer (SET) is a fundamental mechanistic step in many radical reactions. It involves the transfer of a single electron from a donor species to an acceptor species, generating radical ions. In the context of this compound, SET processes can be initiated by chemical reductants, electrodes (electrochemistry), or light (photoredox catalysis).
An SET event involving an aryl bromide like this compound typically leads to the formation of an aryl radical anion. This intermediate can then fragment, cleaving the C-Br bond to produce an aryl radical and a bromide anion. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to π-systems, or capture by a transition metal catalyst, as seen in the Ni/photoredox cycle. The feasibility of an SET process is governed by the redox potentials of the electron donor and the aryl bromide acceptor.
Palladium-Catalyzed Carbonylation and Aminocarbonylation of Aryl Bromides
Palladium-catalyzed carbonylation is a versatile method for converting aryl halides into a wide range of carbonyl-containing compounds, such as esters, amides, and carboxylic acids. The reaction involves the introduction of a molecule of carbon monoxide (CO) into the aryl-halogen bond.
For this compound, reaction with CO and an alcohol (e.g., methanol) under palladium catalysis would yield the corresponding methyl ester(s). The general mechanism involves oxidative addition of the aryl bromide to Pd(0), insertion of CO into the aryl-palladium bond to form a palladated acyl complex, and subsequent reaction with a nucleophile (like an alcohol or amine) to give the final product and regenerate the Pd(0) catalyst. Using a bidentate phosphine ligand like Xantphos can be effective for carbonylations at atmospheric pressure.
A closely related and highly valuable transformation is aminocarbonylation, where an amine is used as the nucleophile to directly synthesize amides. Reacting this compound with CO and a primary or secondary amine would afford the corresponding amide(s). This reaction provides a direct route to amides that avoids the need to first synthesize and then activate a carboxylic acid. The use of palladacycle precatalysts has been shown to improve reaction rates and allow for lower reaction temperatures. The mechanism is analogous to other carbonylations, with the final step being the reaction of the palladium-acyl intermediate with the amine.
Table 4: Representative Conditions for Palladium-Catalyzed Aminocarbonylation
| Parameter | Condition | Purpose/Comment |
| Catalyst | Pd(OAc)₂ (2 mol%) or Palladacycle Precatalyst | Palladium source |
| Ligand | Xantphos or dppf (2-4 mol%) | Bidentate phosphine ligand |
| CO Source | CO gas (1 atm to high pressure) or Mo(CO)₆ | Carbonyl source |
| Nucleophile | Primary or Secondary Amine | To form the amide |
| Base | Na₂CO₃, Et₃N, or DBU | To neutralize acid byproduct |
| Solvent | Toluene or Dioxane | Anhydrous solvent |
| Temperature | 60-110 °C | Reaction temperature |
This table presents generalized conditions and would require optimization for the specific substrate this compound.
Functional Group Interconversions on the Bromine Centers (e.g., Grignard Reagent Formation)
The conversion of the aryl bromide functionalities in this compound into other functional groups is a key strategy for its synthetic utilization. These interconversions typically proceed through metallation reactions, transforming the relatively unreactive C-Br bond into a highly reactive carbon-metal bond.
Grignard Reagent Formation
The formation of a Grignard reagent from an aryl halide involves its reaction with magnesium metal in an anhydrous ether solvent. mnstate.edu In the case of this compound, both bromine atoms can react to form a di-Grignard reagent. This transformation is a critical step in the synthesis of complex cyclic molecules.
A notable application is the synthesis of tribenzotriquinane. The reaction is initiated by treating 2,2'-dibromobibenzyl with magnesium in tetrahydrofuran (B95107) (THF). The resulting di-Grignard reagent is not isolated but is immediately used in a subsequent cyclization step.
Table 1: Grignard Reagent Formation from 2,2'-Dibromobibenzyl and Subsequent Reaction
| Reactant | Reagent | Solvent | Intermediate | Subsequent Reagent | Product | Yield |
| 2,2'-Dibromobibenzyl | Magnesium (Mg) | Tetrahydrofuran (THF) | 2,2'-Bis(magnesiumbromido)bibenzyl | Cobalt(II) chloride (CoCl₂) | Tribenzotriquinane | 10% |
The relatively low yield of tribenzotriquinane suggests that the formation of the di-Grignard reagent and its subsequent intramolecular coupling is a complex process with competing side reactions. The success of the Grignard formation is highly dependent on the purity and activation of the magnesium surface, as an oxide layer can prevent the reaction from initiating. mnstate.edu Activators like iodine or 1,2-dibromoethane (B42909) are often used to expose fresh magnesium surfaces. wvu.edulibretexts.org
Lithiation via Halogen-Metal Exchange
Another significant functional group interconversion is the formation of an aryllithium reagent through halogen-lithium exchange. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.
Research has shown that the treatment of 1-bromo-2-(2-bromoethyl)benzene (B87193) with n-butyllithium leads to the formation of 1-lithio-2-(2-bromoethyl)benzene. This mono-lithiated intermediate has demonstrated notable stability under specific conditions. When generated in either a tetrahydrofuran/hexane mixture or a diethyl ether/hexane mixture at temperatures between -95 to -100 °C, the aryllithium intermediate is stable for over an hour. acgpubs.org This stability allows it to be trapped by various electrophiles before any subsequent intramolecular reactions can occur. acgpubs.orgresearchgate.net
However, the reactivity is highly dependent on the reaction conditions. For instance, a related compound, 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene, undergoes instantaneous intramolecular cyclization in a THF/hexane mixture, highlighting the delicate balance between intermediate stability and reactivity. acgpubs.org
Table 2: Lithiation of 1-Bromo-2-(2-bromoethyl)benzene
| Reactant | Reagent | Solvent | Temperature | Intermediate | Stability |
| 1-Bromo-2-(2-bromoethyl)benzene | n-Butyllithium | THF/hexane | -95 to -100 °C | 1-Lithio-2-(2-bromoethyl)benzene | Stable for >1h |
| 1-Bromo-2-(2-bromoethyl)benzene | n-Butyllithium | Diethyl ether/hexane | -95 to -100 °C | 1-Lithio-2-(2-bromoethyl)benzene | Stable for >1h |
These functional group interconversions underscore the utility of this compound as a precursor in organic synthesis. The ability to transform the C-Br bonds into nucleophilic carbon centers via Grignard or organolithium reagents opens pathways to a variety of complex molecular architectures.
Mechanistic Investigations of Reactions Involving 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The intramolecular cyclization of 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene is a classic example of a cross-coupling reaction, which can be catalyzed by various transition metals, most notably palladium and copper. The catalytic cycles for these transformations, while leading to the same product, proceed through distinct mechanistic steps.
A prominent pathway for this cyclization is the Ullmann coupling, which traditionally uses copper at high temperatures. byjus.comwikipedia.org The modern understanding of the Ullmann reaction mechanism involves the formation of an active copper(I) species from metallic copper. byjus.comorganic-chemistry.org This Cu(I) species undergoes oxidative addition with one of the aryl bromide moieties of the substrate. The resulting organocopper intermediate then reacts with the second tethered aryl bromide group, leading to the cyclized product through reductive elimination. byjus.com While a Cu(III) intermediate formed via a second oxidative addition has been proposed, alternative pathways involving single-electron transfer (SET) or σ-bond metathesis are also considered, as Cu(III) species are rarely observed directly. wikipedia.orgjk-sci.comrug.nl
Palladium-catalyzed cycles are often preferred due to their higher efficiency and milder reaction conditions. wikipedia.org These cycles typically begin with the oxidative addition of one of the C-Br bonds of this compound to a low-valent palladium(0) complex. This forms a σ-arylpalladium(II) intermediate. Subsequently, an intramolecular reaction involving the second aryl bromide arm occurs, forming a key palladacycle intermediate. The cycle concludes with the reductive elimination of the dibenzo[a,e]cyclooctene (B1599389) product, which regenerates the active Pd(0) catalyst.
Oxidative Addition Studies with Aryl Bromides
For this compound, the first step is the oxidative addition of one of the C-Br bonds to the Pd(0) catalyst, forming an arylpalladium(II) halide species. Kinetic studies on analogous reactions have revealed that the rate of oxidative addition can be inversely dependent on the concentration of ancillary ligands, such as phosphines. This suggests a dissociative mechanism where a ligand must first dissociate from the metal center to create a vacant coordination site for the aryl bromide to react. Quantum chemical studies have confirmed that the activation barriers for oxidative addition of C-X bonds to palladium decrease significantly down the halogen group, making aryl bromides more reactive than aryl chlorides. vu.nl
Transmetalation Pathways and Rate-Determining Steps
In traditional intermolecular cross-coupling reactions like the Suzuki or Stille couplings, transmetalation is the step where an organic group is transferred from a main-group organometallic reagent (containing boron or tin, for example) to the palladium(II) center. For the intramolecular cyclization of this compound, the concept of transmetalation is adapted.
One major pathway does not involve a traditional transmetalation step. Instead, after the initial oxidative addition of one C-Br bond to palladium, the resulting tethered aryl group coordinates and reacts intramolecularly to form a palladacycle. In this context, the rate-determining step is frequently the initial oxidative addition.
Alternatively, a different strategy involves a preliminary lithium-halogen exchange reaction. Here, a strong base like n-butyllithium is used to replace one of the bromine atoms with lithium, creating a nucleophilic aryllithium intermediate. acgpubs.orgresearchgate.net This highly reactive species can then undergo intramolecular cyclization, attacking the second electrophilic C-Br bond. In this scenario, the formation of the organolithium reagent can be considered analogous to a transmetalation step, as it generates the required organometallic nucleophile for the key C-C bond formation.
Reductive Elimination Mechanisms
Reductive elimination is the final, product-forming step in the catalytic cycle. It involves the formation of a new covalent bond between two groups attached to the metal center, with a corresponding reduction in the metal's oxidation state. In the intramolecular cyclization of this compound, this step forms the crucial C-C bond that closes the eight-membered ring, yielding dibenzo[a,e]cyclooctene and regenerating the Pd(0) catalyst for the next cycle.
A fundamental requirement for concerted reductive elimination is that the two groups to be coupled must be in a cis orientation on the metal's coordination sphere. The process is believed to occur via a nonpolar, three-center transition state and typically proceeds with retention of stereochemistry at the carbon centers. In the context of the Ullmann reaction, the reductive elimination of the biaryl product occurs from a copper intermediate, which releases the final product and forms a copper species that re-enters the cycle. byjus.comorganic-chemistry.org
Role of Ligands and Catalysts in Reaction Efficiency and Selectivity
The choice of catalyst and associated ligands is paramount in controlling the efficiency and selectivity of reactions involving this compound.
Catalysts:
Copper: Traditionally used in Ullmann reactions, copper often requires stoichiometric amounts and harsh reaction temperatures (above 200°C). wikipedia.orgorganic-chemistry.org
Palladium: Palladium complexes are highly effective catalysts that enable the reaction to proceed under much milder conditions with lower catalyst loadings. wikipedia.org They are the modern standard for many cross-coupling reactions.
Nickel: Nickel catalysts can also be used and sometimes offer different reactivity or cost advantages over palladium. wikipedia.org
Iridium: Interestingly, complexes using the product of the reaction, dibenzo[a,e]cyclooctatetraene (dbcot), as a ligand for iridium have been developed for other catalytic applications, highlighting the high stability of these diene-metal complexes. orgsyn.orgresearchgate.net
Ligands: Ligands play a multifaceted role by stabilizing the metal center, influencing its electronic properties, and controlling steric hindrance.
In palladium catalysis, chelating phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) are common. They can affect the rate of key steps; for instance, ligand dissociation is often required before oxidative addition can occur.
For Ullmann-type reactions, the addition of simple ligands like diamines, amino alcohols, or 1,10-phenanthroline (B135089) can transform the reaction from a stoichiometric process to a truly catalytic one, allowing for significantly lower temperatures and catalyst loadings. rug.nl
Kinetic Studies and Reaction Rate Determination for Transformations of this compound
Kinetic studies on the transformations of 1-Bromo-2-[2-(2-bromophenyl)benzene, particularly those involving organolithium intermediates, have revealed critical factors that govern reaction rates and product formation. A key transformation is the intramolecular cyclization initiated by lithium-halogen exchange.
Research has shown a dramatic solvent effect on the stability and cyclization kinetics of the resulting aryllithium intermediate. acgpubs.orgresearchgate.net The intermediate derived from this compound is found to be relatively stable at very low temperatures. acgpubs.orgresearchgate.net In contrast, a substituted analog, 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene, displays markedly different behavior depending on the solvent, undergoing instantaneous cyclization in a THF/hexane mixture while remaining stable in diethyl ether/hexane. acgpubs.orgresearchgate.net This indicates that solvent choice plays a crucial role in solvating the lithium intermediate, which in turn dictates its stability and reactivity.
| Precursor Compound | Solvent System | Observation |
|---|---|---|
| This compound | THF/Hexane | Intermediate is stable for >1 hour |
| This compound | Diethyl Ether/Hexane | Intermediate is stable for >1 hour |
| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | Diethyl Ether/Hexane | Intermediate is stable for >1 hour and can be trapped by electrophiles |
| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | THF/Hexane | Intermediate undergoes instantaneous intramolecular cyclization |
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is key to substantiating proposed reaction mechanisms. In the reactions of this compound, several key intermediates have been either directly observed or strongly inferred.
Aryllithium Intermediate: In reactions involving lithium-halogen exchange, the 1-lithio-2-(2-bromoethyl)-benzene species has been identified as a key intermediate. Its stability at low temperatures in specific solvents has allowed it to be trapped with various electrophiles, confirming its structure and role in the reaction pathway. acgpubs.orgresearchgate.net The nature of its aggregation (e.g., monomer, dimer) and solvation by the solvent are believed to be critical to its reactivity. acgpubs.orgresearchgate.net
Palladium Intermediates: In palladium-catalyzed cycles, the intermediates are often highly reactive and present in low concentrations, making direct observation difficult. However, their existence is well-established through kinetic studies, trapping experiments, and computational modeling. The primary intermediates are the initial arylpalladium(II) oxidative addition complex and the subsequent palladacycle that forms prior to reductive elimination.
Copper Intermediates: For the Ullmann reaction, an organocopper(I) species (Ar-Cu) is widely accepted as the central intermediate. wikipedia.orgorganic-chemistry.org More complex species, such as a Cu(III) intermediate, have been proposed to explain the C-C bond formation, but their existence remains a subject of mechanistic debate. jk-sci.comrug.nl
Solvent Effects and Reaction Medium Optimization Studies
The choice of solvent is a critical parameter in the mechanistic pathway and outcome of chemical reactions involving this compound and its isomers. The solvent can influence reaction rates, yields, and even the nature of the products by affecting the stability of reactants, intermediates, and transition states. This section explores the documented effects of various solvents on key reactions of this compound and its structural analogues, highlighting the importance of optimizing the reaction medium.
Solvent Influence on Lithium-Halogen Exchange and Subsequent Cyclization
A significant area of investigation for compounds like this compound involves the formation of organolithium intermediates via lithium-halogen exchange, which can then undergo intramolecular reactions. The solvent plays a pivotal role in the stability and reactivity of these intermediates.
Research on the closely related isomer, 1-bromo-2-(2-bromoethyl)benzene (B87193), has shown that the corresponding aryllithium intermediate, 1-lithio-2-(2-bromoethyl)-benzene, is stable for over an hour in either tetrahydrofuran (B95107) (THF)/hexane or diethyl ether (Et₂O)/hexane mixtures at temperatures between -95 to -100 °C. researchgate.netresearchgate.netresearchgate.net This stability is crucial for allowing the intermediate to be trapped by various electrophiles.
In a comparative study with a dimethoxy-substituted analogue, a dramatic solvent effect was observed. researchgate.netresearchgate.netresearchgate.net While the aryllithium species was stable in diethyl ether/hexane, switching to a THF/hexane mixture resulted in instantaneous intramolecular cyclization to yield 4,5-dimethoxybenzocyclobutene. researchgate.netresearchgate.net This highlights the ability of THF, a more polar and coordinating solvent, to promote cyclization pathways. Although the unsubstituted 1-lithio-2-(2-bromoethyl)-benzene does not cyclize as readily, these findings underscore the delicate balance between solvent-intermediate interactions and the intrinsic reactivity of the molecule. The choice of ethereal solvent can thus be a determining factor in whether an aryllithium intermediate is sufficiently long-lived for intermolecular reactions or if it will favor an intramolecular pathway.
The outcome of reactions involving n-butyllithium (n-BuLi) with aryl bromides is highly dependent on the solvent composition. For instance, the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi does not proceed in pure heptane (B126788) but is quantitative in heptane with a small amount of THF. In pure THF, however, significant coupling side products are observed. nih.gov
Optimization of Solvents in Coupling Reactions
Cross-coupling reactions, such as Ullmann, Suzuki, and Sonogashira couplings, are fundamental transformations for aryl halides. The optimization of the reaction medium is a key aspect of developing efficient protocols for these reactions.
Ullmann-Type Reactions:
In Ullmann coupling reactions, the solvent can dramatically affect the product yield. A study on the copper-catalyzed C-C coupling of aryl halides demonstrated that polar solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) provide excellent yields, whereas non-polar solvents such as toluene (B28343) and benzene (B151609) result in significantly lower yields. researchgate.net The use of solvent-free methods, such as high-speed ball milling, has also been explored as a "green" alternative to traditional high-boiling solvents like DMF, nitrobenzene, or pyridine, achieving quantitative yields in some cases. nih.govrsc.org
Below is a data table illustrating the effect of different solvents on the yield of an Ullmann C-C coupling reaction.
| Solvent | Yield (%) |
| Toluene | 79 |
| Benzene | 68 |
| DMF | 99 |
| THF | 98 |
| Water | 97 |
This table is based on data for a model Ullmann C-C coupling reaction and is illustrative of the solvent effects that can be expected. researchgate.net
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of solvent is critical for achieving high yields. While traditional organic solvents like THF, toluene, and dioxane are commonly used, aqueous media have also been successfully employed, offering a more environmentally benign option. researchgate.netresearchgate.net The optimization of the base and solvent system is crucial, as demonstrated in the coupling of bromobenzene (B47551) and phenylboronic acid, where different inorganic bases in water showed varying levels of activity. researchgate.net
Sonogashira Coupling:
The Sonogashira coupling of aryl halides with terminal alkynes is sensitive to the reaction medium. The choice between polar aprotic solvents (e.g., DMF, acetonitrile), non-polar solvents (e.g., toluene), and even aqueous systems can significantly influence the reaction's efficiency. researchgate.netresearchgate.net The solvent can affect the solubility of the reactants and catalysts, as well as the stability of the catalytic species.
Solvent Considerations in Grignard Reagent Formation
The formation of Grignard reagents from aryl halides is highly sensitive to the solvent. Anhydrous ethereal solvents such as diethyl ether and THF are essential. These solvents are not merely inert media but play a crucial role in solvating and stabilizing the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. beilstein-journals.orgresearchgate.netresearchgate.net The solubility of the Grignard reagent can also be a factor, with some reagents showing better solubility in 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether compared to THF. beilstein-journals.org The choice of solvent can also impact the extent of side reactions, such as Wurtz coupling. researchgate.netchemrxiv.org
The following table shows the concentration of Grignard reagents prepared from different organic halides in various solvents, illustrating the impact of the solvent on the yield and solubility.
| Organic Halide | Solvent | Concentration (M) | Yield (%) |
| EtBr | THF | 1.08 | 90 |
| EtBr | 2-MeTHF | 2.21 | 88 |
| EtBr | Et₂O | 2.40 | 96 |
| n-OctBr | THF | 0.51 | 85 |
| n-OctBr | Et₂O | 1.08 | 90 |
This table is based on data for the formation of Grignard reagents from various alkyl bromides and illustrates the general solvent effects on concentration and yield. beilstein-journals.org
Computational and Theoretical Studies on 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbital (FMO) energies. For 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene, DFT calculations can elucidate its reactivity by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. aimspress.comnih.gov The energies of these frontier orbitals are instrumental in predicting how the molecule will interact with other reagents. For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.gov
DFT calculations can also determine other reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), which provide further insights into the molecule's stability and reaction tendencies. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density distribution and helps identify nucleophilic and electrophilic sites within the molecule, predicting regions susceptible to attack. nih.govnih.gov
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.49 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | 2.25 | Resistance of the molecule to change its electron configuration. irjweb.com |
| Electrophilicity Index (ω) | 1.83 | A measure of the molecule's ability to act as an electrophile. irjweb.com |
Note: The data in this table is representative for a substituted aromatic system and is intended to illustrate the outputs of DFT calculations. The values are based on general findings for similar compounds and not specific calculations on this compound.
Molecular Dynamics Simulations for Conformational Analysis of the Ethyl Bridge
The flexible ethyl bridge connecting the two bromophenyl rings in this compound allows the molecule to adopt various spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape.
Conformational analysis of molecules like 1,2-disubstituted ethanes reveals that rotation around the central carbon-carbon single bond is not entirely free, leading to distinct energy minima corresponding to staggered conformations (anti and gauche) and energy maxima for eclipsed conformations. nih.govresearchgate.netyoutube.com The relative stability of these conformers is determined by a balance of steric repulsion and electronic interactions between the substituents. nih.gov For 1,2-dihaloethanes, the anti-conformer, where the two halogen atoms are positioned 180° apart, is generally the most stable due to minimized steric and dipole-dipole repulsions. youtube.com
In the case of this compound, MD simulations can map the potential energy surface (PES) associated with the rotation around the C-C bond of the ethyl bridge. researchgate.net By calculating the energy of the molecule as a function of the dihedral angle between the two bromophenyl groups, a PES can be generated. researchgate.netresearchgate.net This surface reveals the most stable conformations (lowest energy) and the energy barriers required for interconversion between them. nih.gov Such studies are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as catalysts or biological targets.
The following table and graph illustrate a hypothetical potential energy surface for the rotation of the ethyl bridge in a bibenzyl-type molecule, showcasing the kind of data obtained from conformational analysis studies.
| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.0 | Eclipsed (Syn-periplanar) |
| 60 | 0.8 | Gauche (Syn-clinal) |
| 120 | 4.5 | Eclipsed (Anti-clinal) |
| 180 | 0.0 | Anti (Anti-periplanar) |
Note: The data presented is representative for a 1,2-disubstituted ethane (B1197151) derivative and is intended for illustrative purposes. The exact energy values for this compound would require specific molecular dynamics simulations.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Aryl Bromide Reactivity
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. nih.govresearchgate.net These models are particularly valuable in understanding and predicting the performance of reactions like the Suzuki-Miyaura cross-coupling, a common transformation for aryl bromides. libretexts.orgresearchgate.net
To build a QSRR model, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. A mathematical equation is then derived to link these descriptors to an experimental measure of reactivity, such as reaction yield or rate constant. nih.govacs.org
For a reaction involving this compound, a QSRR model could predict its reactivity based on descriptors calculated for its structure. Studies on other aryl bromides have shown that both electronic and steric factors significantly influence coupling reaction outcomes. For instance, a 2D QSAR analysis on a series of inhibitors resulted in an equation where LUMO and HOMO energies, along with the Hammett parameter (σp), were predictive of activity. nih.gov Such models can help in optimizing reaction conditions and in understanding the mechanism by identifying the key structural features that govern reactivity. acs.org
The following table provides an example of a simple QSRR model for the reactivity of a series of substituted aryl bromides in a hypothetical cross-coupling reaction.
| Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| (Intercept) | 4.00 | <0.001 | Baseline reactivity. |
| ELUMO (eV) | -3.93 | 0.005 | Lower LUMO energy (more electrophilic C-Br bond) increases reactivity. nih.gov |
| EHOMO (eV) | -0.67 | 0.021 | Lower HOMO energy (less electron-rich ring) slightly increases reactivity. nih.gov |
| Sterimol B1 (Å) | -0.15 | 0.045 | Increased steric bulk at the ortho position decreases reactivity. |
Model Equation Example: log(k) = 4.00 - 3.93 * ELUMO - 0.67 * EHOMO - 0.15 * Sterimol B1 Note: This table presents a hypothetical QSRR model for illustrative purposes, based on findings from general QSAR/QSRR studies on aryl halides. nih.gov
Computational Design of Catalytic Systems for Enhanced Reactivity
Computational chemistry plays a pivotal role in the rational design and screening of catalysts for challenging cross-coupling reactions involving substrates like this compound. researchgate.netrsc.org Theoretical methods can be used to model the entire catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination. acs.org By calculating the energy barriers for these steps, researchers can predict the efficiency of a given catalyst.
Virtual screening of catalyst libraries is a powerful approach where the performance of thousands of potential catalyst structures is evaluated computationally before any are synthesized in the lab. nih.gov This process can identify promising candidates by filtering them based on criteria such as the calculated activation energies for key reaction steps or the stability of catalytic intermediates. nih.gov For example, in Suzuki-Miyaura reactions, the reaction energy of the oxidative addition step can serve as a descriptor to estimate catalyst activity. researchgate.net
For a molecule like this compound, which contains two aryl bromide moieties, achieving selective mono- or di-coupling requires a highly efficient and selective catalyst. Computational design can help in fine-tuning the electronic and steric properties of ligands to optimize a catalyst for this specific substrate. rsc.org This includes minimizing off-cycle reactions that can lead to catalyst deactivation. researchgate.net The goal is to design a catalyst that not only has a high turnover frequency but also provides the desired selectivity.
Below is a representative data table from a computational screening study, comparing the performance of different phosphine (B1218219) ligands for a palladium-catalyzed cross-coupling reaction of an aryl bromide.
| Catalyst System (Pd/Ligand) | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Yield (%) |
|---|---|---|---|
| Pd / PPh3 | 18.5 | 22.1 | 45 |
| Pd / P(t-Bu)3 | 15.2 | 19.8 | 85 |
| Pd / SPhos | 14.1 | 18.5 | 92 |
| Pd / XPhos | 13.8 | 18.2 | 95 |
Note: The data is illustrative, based on general trends in palladium catalysis for aryl halides, and does not represent specific calculations for this compound. Bulky, electron-rich phosphine ligands generally enhance catalyst performance in cross-coupling reactions. acs.org
Data Science Approaches in Substrate Scope Analysis and Reaction Optimization for Aryl Halides
Data science and machine learning (ML) are transforming the field of chemical synthesis by enabling more efficient reaction optimization and a deeper understanding of substrate scope. beilstein-journals.orgprinceton.edu For reactions involving a class of compounds like aryl halides, data science techniques can be used to analyze large datasets from high-throughput experimentation (HTE) to build predictive models. nih.gov
Furthermore, machine learning algorithms, such as random forests or deep reinforcement learning, can be trained on reaction data to predict outcomes like yield or selectivity for unseen substrates or conditions. princeton.eduacs.org These models can identify complex, non-linear relationships between molecular features (of substrates, ligands, bases, etc.) and the reaction performance. princeton.edu This predictive power accelerates the optimization process, reducing the number of experiments needed to find the optimal conditions for a specific substrate like this compound. acs.org
The table below illustrates how data science can be used to analyze the substrate scope of a Ni/photoredox-catalyzed alkylation of aryl bromides, showing the reaction yield for a diverse set of substrates selected through clustering. nih.govresearchgate.net
| Aryl Bromide Substrate | Key Feature(s) | Cluster ID | Observed Yield (%) |
|---|---|---|---|
| 4-Bromobenzonitrile | Electron-withdrawing | 1 | 95 |
| 4-Bromoanisole | Electron-donating | 2 | 88 |
| 1-Bromonaphthalene | Extended π-system | 3 | 75 |
| 2-Bromobiphenyl | Sterically hindered | 4 | 62 |
| 3-Bromopyridine | Heteroaromatic | 5 | 81 |
| 2,6-Dimethylbromobenzene | Highly hindered | 4 | 15 |
Note: This table is a representative example based on data science-guided substrate scope analysis studies for aryl bromides, illustrating how substrates are chosen to represent different chemical features and how their reactivity is evaluated. nih.govresearchgate.net
Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene
Spectroscopic Techniques for Structural Elucidation (Focus on Methodologies)
Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the types of functional groups present, and the nature of the electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. slideshare.net It provides precise information about the carbon-hydrogen framework of a compound.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene, distinct signals corresponding to the different types of protons are expected. The eight aromatic protons, distributed across two substituted benzene (B151609) rings, would appear in the downfield region (typically δ 7.0-7.6 ppm). Due to the ortho-substitution on both rings, these protons would exhibit complex splitting patterns (multiplets). The four protons of the ethyl bridge would appear as a singlet or a set of two multiplets in the more upfield region (approximately δ 2.9-3.2 ppm), representing the A₂A₂ or AA'BB' spin system of the -CH₂-CH₂- linker.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 14 carbon signals would be expected if the molecule is completely asymmetric. However, due to potential symmetry, fewer signals might be observed. The spectrum would show signals for the two carbons of the ethyl bridge and twelve aromatic carbons. The carbons bonded to the bromine atoms would appear at characteristic chemical shifts. A ¹³C NMR spectrum for this compound is noted as available in chemical databases. nih.gov
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | ~ 7.0 - 7.6 (multiplets) | ~ 127 - 133 |
| Ethyl Bridge -CH₂- | ~ 2.9 - 3.2 (singlet or multiplets) | ~ 35 - 40 |
| Aromatic C-Br | - | ~ 123 - 125 |
| Aromatic C-C (quaternary) | - | ~ 140 - 143 |
2D-NMR Spectroscopy : Two-dimensional NMR techniques are crucial for unambiguously assigning the signals and confirming the molecular structure. numberanalytics.com
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity within each of the aromatic spin systems and potentially within the ethyl bridge if it is not a singlet. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly vital for establishing the connectivity between the two substituted phenyl rings through the ethyl bridge, by showing correlations from the ethyl protons to the aromatic carbons of both rings.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. A vapor phase IR spectrum for this compound is available in spectral databases. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H (from ethyl bridge) | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium, often multiple bands pressbooks.pub |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |
| C-Br | Stretching | ~1060 | Medium to Strong mdpi.com |
The presence of bands for both aromatic and aliphatic C-H stretching confirms the existence of the phenyl rings and the ethyl linker. The strong absorptions in the fingerprint region, particularly the C-Br stretch and the C-H out-of-plane bending bands, provide further evidence for the substituted aromatic structure. pressbooks.pubmdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophores in this compound are the two substituted benzene rings.
The UV spectrum of benzene typically shows two primary absorption bands around 184 nm and 204 nm, and a weaker, secondary band with fine structure around 256 nm, all arising from π → π* transitions. quimicaorganica.orghnue.edu.vn The substitution on the benzene rings in the target molecule influences the position and intensity of these bands. Both the alkyl (-CH₂CH₂-) group and the bromine atoms are known to cause a bathochromic shift (a shift to longer wavelengths). hnue.edu.vnup.ac.za Therefore, the characteristic absorption maxima for this compound are expected to be shifted to wavelengths longer than those of unsubstituted benzene.
| Compound | Primary Band (nm) | Secondary Band (nm) |
|---|---|---|
| Benzene (Reference) | ~204 | ~256 quimicaorganica.org |
| This compound (Predicted) | >204 | >256 |
Mass Spectrometry (MS) Techniques (Focus on Methodologies)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. For this compound, HRMS is particularly useful due to the distinct isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). libretexts.org
This results in a characteristic pattern for the molecular ion peak. A molecule containing two bromine atoms will exhibit three peaks:
[M]⁺ : containing two ⁷⁹Br atoms.
[M+2]⁺ : containing one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺ : containing two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1. libretexts.org HRMS can measure the exact mass of each of these isotopic peaks, allowing for the confident confirmation of the elemental formula C₁₄H₁₂Br₂. nih.gov
| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₄H₁₂⁷⁹Br₂ | 337.93058 nih.gov | ~25.7 |
| C₁₄H₁₂⁷⁹Br⁸¹Br | 339.92853 nih.gov | ~50.0 |
| C₁₄H₁₂⁸¹Br₂ | 341.92648 | ~24.3 |
Analysis of the fragmentation patterns in HRMS, such as the loss of bromine radicals (Br•) or cleavage of the ethyl bridge, can further corroborate the proposed structure. nih.gov
Paper Spray Ionization (PSI) is a modern ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. purdue.edunih.gov It is a soft ionization method, often generating intact molecular ions with little fragmentation. youtube.com
PSI-MS has been specifically developed as a high-sensitivity method for the quantitative analysis of aryl bromides, which can be challenging to detect with other direct methods due to their low ionization efficiency. acs.orgacs.org The methodology involves applying a solution of the analyte onto a triangular paper substrate. A high voltage is then applied to the paper, which, when wetted with a solvent, generates a spray of charged droplets that are directed into the mass spectrometer inlet. nih.govacs.org
A key innovation in this area is the use of online, in-situ derivatization to enhance detection. For aryl bromides, a mild Suzuki-Miyaura coupling reaction can be performed directly on the paper substrate within minutes. acs.orgacs.org This converts the poorly ionizable aryl bromide into a biaryl product that is more readily detected by MS, significantly improving the sensitivity and selectivity of the analysis. acs.org This makes PSI-MS a powerful tool for the rapid screening and reaction monitoring of compounds like this compound in various sample matrices. acs.org
DART-TOF Mass Spectrometry for Reaction Monitoring
Direct Analysis in Real Time Time-of-Flight (DART-TOF) mass spectrometry is a powerful ambient ionization technique for the rapid analysis of samples in their native state with minimal to no preparation. wikipedia.org In this method, a heated gas stream containing electronically or vibronically excited-state species (typically helium or nitrogen) desorbs and ionizes analytes from a surface. wikipedia.orgbruker.com The resulting ions are then analyzed by a high-resolution time-of-flight mass spectrometer. jeol.com
For reaction monitoring, DART-TOF MS offers the significant advantage of speed, providing near-instantaneous feedback on the progress of a chemical transformation. jeolusa.com A sample can be introduced to the ion source by simply dipping a glass rod into the reaction mixture and placing it in the path of the DART gas stream. jeolusa.com This allows for the detection of reactants, intermediates, products, and byproducts in real-time. jeolusa.com The soft ionization nature of DART typically results in simple mass spectra, often showing the protonated molecule [M+H]⁺ in positive-ion mode or the deprotonated molecule [M-H]⁻ in negative-ion mode, which simplifies spectral interpretation. wikipedia.org Its ability to perform exact mass measurements helps in confirming the elemental compositions of the detected species. jeolusa.com This technique is particularly useful for monitoring the synthesis of this compound, where rapid identification of the product and potential brominated side-products is critical. researchgate.net
Table 1: Hypothetical DART-TOF MS Data for Monitoring the Synthesis of this compound
| Compound | Formula | Expected Exact Mass [M] | Observed m/z [M+H]⁺ |
| 1-Bromo-2-vinylbenzene (Reactant) | C₈H₇Br | 181.9786 | 182.9864 |
| 1-Bromo-2-ethylbenzene (B162476) (Potential Reactant) | C₈H₉Br | 183.9942 | 184.9999 |
| This compound (Product) | C₁₄H₁₂Br₂ | 339.9305 | 340.9383 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating components of a mixture to assess the purity of the final product and to identify and quantify any impurities.
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile compounds. birchbiotech.com In GC, a sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. birchbiotech.com The separated components then enter a mass spectrometer, which provides detailed structural information, enabling definitive identification. birchbiotech.com
For this compound, GC-MS is suitable for assessing purity by detecting volatile starting materials, byproducts, or degradation products. The technique offers high sensitivity and selectivity, especially when using methods like negative chemical ionization (NCI) for halogenated compounds, which can selectively detect bromide anions (m/z 79 and 81). osti.gov However, care must be taken during heated headspace analysis, as analytical artifacts from the bromination of aromatic compounds can occur under certain acidic conditions, potentially compromising sample integrity. nih.govresearchgate.net The purity of the target compound can be determined by comparing the area of its peak in the chromatogram to the total area of all peaks. birchbiotech.com
Table 2: Hypothetical GC-MS Data for Purity Analysis of this compound
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Role |
| Toluene (B28343) | 3.5 | 91, 92 | Solvent/Impurity |
| 1-Bromo-2-ethylbenzene | 8.2 | 105, 184, 186 | Reactant/Impurity |
| This compound | 15.4 | 169, 259, 340, 342 | Product |
| 1,2-Bis(2-bromophenyl)ethane | 15.7 | 169, 259, 340, 342 | Isomeric Impurity |
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and analyzing non-volatile or thermally labile compounds. mdpi.com It is particularly advantageous for analyzing certain brominated compounds that may decompose or are not sufficiently volatile for GC analysis. mdpi.com The separation is based on the distribution of the analyte between a solid stationary phase (in a column) and a liquid mobile phase.
For the analysis of this compound and related non-volatile impurities, a reverse-phase (RP) HPLC method is typically employed. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Detection is commonly achieved using a UV detector, as aromatic rings provide strong chromophores, or a mass spectrometer for enhanced sensitivity and identification. nih.govnih.gov The presence of bromine's distinct isotopic pattern (⁷⁹Br/⁸¹Br) can be valuable for identifying bromine-containing compounds in HPLC-MS. nih.gov
Table 3: Hypothetical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (Product) | 7.8 min |
| Hypothetical Retention Time (Impurity A) | 6.2 min |
| Hypothetical Retention Time (Impurity B) | 9.1 min |
In-Situ and Online Reaction Monitoring Techniques
In-situ and online monitoring techniques are critical for developing a deep understanding of reaction kinetics, mechanisms, and pathways by providing continuous, real-time data without altering the reaction conditions. nih.govmt.comspectroscopyonline.com These process analytical technologies (PAT) are central to modern process development and control. rsc.org
Online Fourier Transform Infrared (FTIR) spectroscopy is a robust technique for real-time monitoring of chemical reactions. nih.govrsc.org By inserting a probe (typically an Attenuated Total Reflectance, ATR, probe) directly into the reaction vessel or flowing the reaction mixture through a transmission cell, spectra can be collected continuously. mt.commt.com This allows for the tracking of concentration changes of key reaction species—reactants, intermediates, and products—by monitoring their characteristic vibrational bands. mt.com
In the synthesis of this compound, online IR can provide valuable kinetic data. For instance, one could monitor the disappearance of a reactant's specific vibrational band (e.g., a C=C stretch if a vinyl group is a precursor) and the simultaneous appearance of a band corresponding to the product's aliphatic C-H stretching. This data is essential for determining reaction endpoints, identifying the formation of transient intermediates, and optimizing process variables. rsc.orgmt.com
Table 4: Key Infrared Absorption Frequencies for Monitoring Synthesis
| Functional Group | Compound Type | Approximate Wavenumber (cm⁻¹) | Significance |
| C-H stretch (sp²) | Aromatic Reactants/Product | 3100-3000 | Remains relatively constant |
| C-H stretch (sp³) | Product | 2960-2850 | Increases as product forms |
| C=C stretch | Vinyl Precursor (Reactant) | 1640 | Disappears as reaction proceeds |
| C-Br stretch | Aromatic Bromides | 680-515 | Can be complex, but changes indicate transformation |
Continuous flow chemistry, where reactants are pumped through a tube or microreactor, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. mt.comkilolabs.com When combined with automated screening platforms, flow chemistry becomes a powerful tool for rapid process optimization. rsc.org
These automated systems integrate a flow reactor with online analytical tools like HPLC or IR spectroscopy. rsc.orgacs.org Software controls the entire workflow, systematically varying parameters such as temperature, pressure, flow rate (residence time), and reactant stoichiometry. rsc.orgresearchgate.net The integrated analytical instrument provides immediate feedback on the reaction outcome (e.g., yield, purity), allowing for the rapid generation of large datasets. rsc.org This data can be used to quickly identify optimal reaction conditions for the synthesis of this compound, significantly accelerating development timelines and improving process robustness. mt.comrsc.org
Table 5: Example of an Automated Continuous Flow Screening Experiment
| Run | Temperature (°C) | Residence Time (min) | Reactant Ratio (A:B) | Yield of Product (%) |
| 1 | 80 | 10 | 1:1.0 | 65 |
| 2 | 100 | 10 | 1:1.0 | 78 |
| 3 | 100 | 5 | 1:1.0 | 72 |
| 4 | 100 | 10 | 1:1.2 | 85 |
| 5 | 120 | 10 | 1:1.2 | 83 |
X-Ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
The structural analysis of derivatives of this compound reveals key features about the conformation and packing of these systems. For instance, the study of related dibrominated bibenzyl systems and more complex cyclized products demonstrates the utility of this technique.
A relevant example is the crystal structure of 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene, a derivative of the title compound. nih.gov In this molecule, the dihedral angle between the mean planes of the 1-bromobenzene and the 4-chloro-2-nitrobenzene rings is a mere 1.8(4)°. nih.gov This near-coplanarity is a significant structural feature. The nitro group is twisted by 15.8(6)° from the plane of the benzene ring to which it is attached. nih.gov The crystal packing is stabilized by weak C-H···O intermolecular interactions and π-π stacking interactions, with centroid-centroid distances of 3.903(2) Å and 3.596(2) Å. nih.gov
The crystal data for 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene is presented in the table below:
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁BrClNO₂ |
| Molecular Weight | 340.60 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.7756(4) |
| b (Å) | 7.3795(2) |
| c (Å) | 11.5236(3) |
| V (ų) | 1341.53(6) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation | Cu Kα |
| Data sourced from reference nih.gov |
In a similar vein, the crystal structure of the bromo analogue of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, which is a positional isomer of the title compound, shows a twisted conformation with a dihedral angle of 59.29(11)° between the benzene rings. iucr.org The molecular packing in this crystal is influenced by benzene-C-H···π(benzene) and Br···Br contacts. iucr.org
Furthermore, derivatives formed from the cyclization of this compound, such as tribenzo[a,c,e]cyclooctene (B15492572) derivatives, have been characterized by X-ray crystallography. acs.orgacs.org For example, the synthesis and X-ray crystal structure of a planar and stable derivative of 13,14-didehydrotribenzo[a,c,e]cyclooctene have been reported. acs.orgacs.org The crystal structure of another related cyclized derivative, 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, has also been determined, revealing a non-planar structure. researchgate.net
These examples underscore the importance of X-ray crystallography in unequivocally determining the solid-state conformation and packing of derivatives of this compound. The data obtained from such studies are invaluable for understanding the structure-property relationships in this class of compounds.
Applications of 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene in Complex Chemical Synthesis and Materials Science
As a Building Block for Polyaromatic Systems
The primary and most well-documented application of 1-bromo-2-[2-(2-bromophenyl)ethyl]benzene is as a key starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The strategic positioning of the two bromo groups facilitates intramolecular cyclization reactions, leading to the formation of rigid, multi-ring systems.
A significant example is the synthesis of tribenzo[a,c,e]cyclooctene (B15492572). This transformation is typically achieved through a palladium-catalyzed intramolecular coupling reaction. In this process, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the two phenyl rings, resulting in a strained eight-membered ring fused to three benzene (B151609) rings. This type of reaction highlights the utility of the dibromo-compound in creating structurally complex and non-planar aromatic systems.
| Starting Material | Reaction Type | Catalyst | Product |
| This compound | Intramolecular C-C Coupling | Palladium-based | Tribenzo[a,c,e]cyclooctene |
Table 2: Synthesis of a Polyaromatic System
The synthesis of such unique PAHs is of interest for fundamental studies in aromaticity, molecular strain, and for applications in materials science where specific three-dimensional structures are desired.
Precursor to Polymerizable Monomers
While direct evidence of its use as a monomer precursor is not extensively documented, the chemical structure of this compound lends itself to modification into polymerizable units. The two bromine atoms can be converted into a variety of functional groups suitable for polymerization.
For instance, the bromo groups can be transformed into vinyl groups or ethynyl (B1212043) groups via standard cross-coupling reactions (e.g., Stille or Sonogashira coupling). The resulting divinyl or diethynyl derivative could then undergo polymerization to form conjugated polymers. These polymers, incorporating the bibenzyl core, would be expected to have interesting photophysical properties due to the extended π-conjugation.
Another potential route involves converting the bromo-groups to boronic esters or other organometallic species, which can then be used in Suzuki or other polymerization reactions to create polyphenylenes. researchgate.net The inherent twist in the bibenzyl backbone could lead to polymers with reduced intermolecular aggregation, a desirable property in many organic electronic applications.
Synthesis of Dendrimers and Macrocycles
The bifunctional nature of this compound makes it a suitable candidate for the construction of larger, well-defined architectures like dendrimers and macrocycles. researchgate.netnih.gov
In dendrimer synthesis, this compound could potentially serve as a core molecule. By reacting the two bromo-groups with appropriate branching units, successive generations of a dendrimer can be built outwards. researchgate.net The resulting polyphenylene dendrimers could possess a rigid and shape-persistent architecture. researchgate.net
For macrocycle synthesis, an intermolecular reaction strategy could be employed. lew.roresearchgate.net Reacting this compound with another bifunctional linker molecule under high dilution conditions could lead to the formation of a large ring structure. The choice of the linker would determine the size and properties of the resulting macrocycle. Such macrocycles are of interest for their ability to act as hosts in supramolecular chemistry. lew.ro
Integration into Functional Materials (e.g., organic electronics, light-emitting materials)
The core structure derived from this compound, particularly the tribenzo[a,c,e]cyclooctene system, possesses properties that are relevant for functional materials. The rigid, non-planar structure can be beneficial in organic light-emitting diodes (OLEDs) by disrupting intermolecular packing, which can help to suppress excimer formation and improve device efficiency.
Furthermore, the bromine atoms on the parent compound provide handles for attaching it to other functional molecules or polymer backbones. For example, it could be incorporated into the side chain of a polymer to tune its electronic properties or to introduce specific functionalities. The potential to create conjugated systems through reactions at the bromine sites also opens up possibilities in the field of organic conductors and semiconductors.
Role in the Synthesis of Structurally Diverse Organic Compounds
Beyond the applications mentioned above, this compound serves as a versatile intermediate for synthesizing a range of structurally diverse organic molecules. The palladium-catalyzed reactions it undergoes are not limited to intramolecular cyclization. rsc.orgnih.gov
It can participate in a variety of intermolecular cross-coupling reactions, allowing for the attachment of two different substituents at the ortho-positions of the bibenzyl core. This allows for the synthesis of a wide array of derivatives with tailored properties. For example, reaction with amines (Buchwald-Hartwig amination), alcohols or phenols (Ullmann condensation), or carbon nucleophiles can lead to complex molecules that may be of interest in medicinal chemistry or as ligands for catalysis. The ability to perform these transformations selectively provides a powerful tool for building molecular complexity.
Future Research Directions and Unexplored Reactivity of 1 Bromo 2 2 2 Bromophenyl Ethyl Benzene
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methodologies for bibenzyl and stilbene (B7821643) derivatives often rely on classic reactions such as Wittig-Horner or cross-coupling reactions, which may involve multi-step processes, harsh reagents, or expensive catalysts. nih.govnih.govwiley-vch.de Future research should prioritize the development of more atom-economical, energy-efficient, and environmentally benign synthetic pathways to 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene and its analogues.
Key Research Objectives:
C-H Activation/Functionalization: Direct C-H bromination of 1,2-diphenylethane (B90400) offers a highly atom-economical route, bypassing the need for pre-functionalized starting materials. Research into selective ortho-bromination using novel catalytic systems would be a significant advancement.
Reductive Coupling: Exploring the reductive coupling of 2-bromostyrene (B128962) or related vinyl precursors could provide a direct and efficient route. Electrocatalytic or photocatalytic methods could offer sustainable alternatives to traditional metal-based reducing agents.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Bromination | High atom economy, reduced steps | Catalyst development for high regioselectivity |
| Catalytic Reductive Coupling | Milder reaction conditions, sustainability | Exploration of electro- and photocatalysis |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste | Design of multi-catalyst or multifunctional catalyst systems |
Exploration of Novel Catalytic Systems for Selective Transformations
The two C-Br bonds of this compound are prime sites for catalytic transformations, particularly intramolecular reactions to form complex polycyclic systems. While classical methods exist, the exploration of novel catalysts could provide unprecedented control over selectivity and yield.
The most significant transformation is the intramolecular cyclization to form dibenzo-annulated eight-membered rings, such as dibenzo[a,e]cyclooctene (B1599389) (dbcot) derivatives. researchgate.netorgsyn.org These structures are valuable as ligands in catalysis and as building blocks for materials. researchgate.netorgsyn.org Future work could focus on:
Asymmetric Catalysis: Developing chiral catalysts for the intramolecular cyclization to produce enantiomerically pure dibenzo[a,e]cyclooctene derivatives. These chiral ligands could have applications in asymmetric synthesis.
Photocatalysis: The related diarylethene structures are known to undergo photocyclization. nih.govresearchgate.net Research could explore the in situ dehydrogenation of this compound to the corresponding stilbene, followed by a visible-light-mediated photocyclization. This would be a green and efficient method for generating polycyclic aromatic hydrocarbons (PAHs). researchgate.net
Sequential Cross-Coupling: Utilizing modern palladium catalysts to achieve selective sequential Sonogashira, Suzuki, or Buchwald-Hartwig couplings. This would allow for the step-wise introduction of different functional groups at the two bromine positions, leading to highly complex and unsymmetrical architectures that are otherwise difficult to access. mdpi.comrsc.org
| Transformation | Catalytic Approach | Potential Product Class | Future Direction |
| Intramolecular Cyclization | Palladium/Nickel Catalysis | Dibenzo[a,e]cyclooctenes | Asymmetric catalysis for chiral ligands. orgsyn.org |
| Dehydrogenation/Photocyclization | Tandem Catalysis/Photochemistry | Polycyclic Aromatic Hydrocarbons (PAHs) | Visible-light photocatalysis for green synthesis. researchgate.net |
| Sequential Cross-Coupling | Selective Palladium Catalysis | Unsymmetrical Di-substituted Derivatives | Access to complex molecular diodes and functional materials. rsc.org |
| Phenyl-Addition/dehydroCyclization (PAC) | Thermal or Catalytic | Fluoranthenes, Triphenylenes | Mechanistic studies to control complex PAH formation. escholarship.org |
Investigation of Biological or Environmental Relevance (from a purely chemical/mechanistic perspective)
While no direct biological activity of this compound has been reported, its structural features suggest potential areas for investigation from a chemical standpoint.
Metabolic Precursors: Stilbene derivatives, which can be formed by dehydrogenation of the subject molecule, exhibit a wide range of biological activities, including antioxidant and neuroprotective effects. nih.govnih.gov Future research could investigate whether this compound can act as a pro-drug or metabolic precursor to biologically active stilbenoids.
Environmental Chemistry of PAHs: The intramolecular cyclization of this compound is a potential pathway to the formation of dibenzo-PAHs. escholarship.orgacs.org These PAHs are of significant environmental interest due to their persistence and toxicity. Studying the conditions (e.g., thermal, photochemical) under which this compound cyclizes can provide fundamental mechanistic insights into how such pollutants might form from brominated flame retardants or other aromatic precursors in the environment. acs.orgresearchgate.net
Advanced Materials Design Utilizing its Unique Structural Features
The rigid yet flexible structure of this compound makes it an attractive building block for advanced materials. Its ability to undergo cyclization into larger, conjugated systems is particularly valuable.
Precursors to Graphene Nanoribbons: Oxidative cyclodehydrogenation is a key strategy for synthesizing large PAHs, which are considered sections of graphene. acs.org this compound is an ideal precursor for intramolecular cyclization reactions that could lead to precisely defined PAH structures.
Monomers for Redox-Active Polymers: The dibenzo[a,e]cyclooctatetraene (dbcot) unit, accessible from the title compound, has been incorporated into polymers. researchgate.net These materials have shown promise in energy storage applications, such as negative electrodes in rechargeable batteries. Future work could involve synthesizing a variety of functionalized monomers from this compound to tune the electrochemical properties of these polymers.
Organic Electronics: The controlled, sequential functionalization of the two bromine atoms could yield unsymmetrical molecules with donor-acceptor properties. Such molecules are fundamental components of molecular diodes and other organic electronic devices. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis and reactions of this compound using flow chemistry and automation could offer significant advantages in terms of safety, scalability, and efficiency. youtube.com
Safe Handling of Hazardous Reactions: Cyclization reactions to form PAHs can require high temperatures. Flow reactors provide superior heat transfer and control, allowing such reactions to be performed safely and with precise temperature management, minimizing byproduct formation. researchgate.net
Telescoped Synthesis: A multi-step synthesis, such as a dehydrogenation followed by a photocatalytic cyclization, could be "telescoped" into a continuous flow process. youtube.com This would eliminate the need for isolating intermediates, saving time, and reducing solvent waste.
High-Throughput Screening: An automated platform could be used to rapidly screen different catalysts and reaction conditions for the selective transformations outlined in section 8.2. This would accelerate the discovery of optimal protocols for synthesizing novel derivatives for materials or biological screening.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-bromo-2-[2-(2-bromophenyl)ethyl]benzene, and how are intermediates characterized?
- Methodology : The compound can be synthesized via sequential bromination and alkylation reactions. For example, bromination of biphenyl derivatives using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine atoms at specific positions. Subsequent alkylation with ethylene derivatives (e.g., phenethyl bromide) under Friedel-Crafts conditions may yield the target compound. Intermediate characterization typically involves ¹H/¹³C NMR and GC-MS to confirm regioselectivity and purity. For brominated intermediates, X-ray crystallography (as seen in evidence 16, 20) can resolve structural ambiguities .
Q. How is the purity of this compound validated, and what purification techniques are recommended?
- Methodology : Purification is achieved via column chromatography using silica gel and gradients of non-polar/polar solvents (e.g., cyclohexane/ethyl acetate, 6:4 v/v, as in evidence 6). Final purity (>95%) is validated using HPLC with UV detection at 254 nm. Melting point analysis (e.g., 65–66°C for brominated analogs in evidence 7) and elemental analysis (C, H, Br) further confirm compound identity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : ¹H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.2 ppm) and alkyl chain environments (e.g., δ 3.28 ppm for methylsulfonyl groups in evidence 6). ¹³C NMR distinguishes brominated carbons (C-Br, δ ~120–135 ppm). IR spectroscopy confirms C-Br stretches (~550–600 cm⁻¹). For complex stereochemistry, NOESY or COSY experiments resolve spatial arrangements .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the synthesis of dibrominated analogs?
- Methodology : Regioselectivity in dibromination is controlled by steric and electronic factors. For example, electron-rich aromatic rings favor para-bromination under mild conditions (Br₂, FeBr₃, 0°C), while harsher conditions (e.g., excess Br₂, 80°C) may lead to ortho/meta products. Computational studies (e.g., DFT calculations) predict reactive sites based on frontier molecular orbitals. Experimental validation via Hammett plots or kinetic isotope effects can resolve competing pathways .
Q. What discrepancies arise in NMR data for brominated aromatic compounds, and how are they resolved?
- Analysis : Discrepancies in chemical shifts (e.g., δ 7.5–7.7 ppm for aromatic protons in evidence 6 vs. δ 7.8–8.1 ppm in evidence 23) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Variable-temperature NMR and deuterated solvent swaps isolate solvent-induced shifts. For ambiguous peaks, 2D NMR (HSQC, HMBC) correlates protons with adjacent carbons to assign signals conclusively .
Q. How is this compound utilized in drug discovery, and what are its limitations?
- Applications : The compound serves as a key intermediate in synthesizing biaryl ethers (evidence 24) and kinase inhibitors . For example, Suzuki-Miyaura coupling with boronic acids introduces pharmacophores (e.g., sulfonamides in evidence 19). Limitations include poor solubility in aqueous media, addressed via PEGylation or pro-drug strategies . In vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) evaluate therapeutic potential .
Q. What mechanistic insights govern its reactivity in cross-coupling reactions?
- Mechanism : In palladium-catalyzed couplings (e.g., Heck, Stille), the C-Br bond undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate. Steric hindrance from the phenethyl group slows transmetallation, requiring bulky ligands (e.g., XPhos) to enhance efficiency. Kinetic studies (e.g., Eyring plots) reveal activation barriers, while DFT simulations model transition states to optimize catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
